

# Foreword: A Modern Approach to a Persistent Challenge

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## Compound of Interest

Compound Name: *tert-Butylmethylnitrosamine*

Cat. No.: *B1215122*

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N-nitrosamines represent a class of chemical compounds of significant interest to the pharmaceutical, food safety, and environmental science sectors due to their classification as probable human carcinogens.[1][2] Their presence, even at trace levels, necessitates robust and unequivocal analytical methods for their detection and characterization. This guide provides a comprehensive, multi-faceted framework for the structural elucidation of a specific, asymmetric nitrosamine: **tert-butylmethylnitrosamine** (TBMN).

As a Senior Application Scientist, the objective here is not merely to present a sequence of analytical procedures. Instead, this document is designed to impart a deeper understanding of the causality behind the chosen analytical strategy. We will explore how complementary spectroscopic techniques—Mass Spectrometry, NMR, IR, and UV-Vis—are synergistically employed to build a complete and unambiguous structural portrait of TBMN. The narrative emphasizes the unique structural feature of nitrosamines—the restricted rotation around the N-N bond—and how this phenomenon manifests across different analytical platforms, a critical insight for any researcher in this field.[3][4]

## Foundational Chemistry of tert-Butylmethylnitrosamine

A thorough elucidation begins with an understanding of the molecule's fundamental properties. TBMN is an aliphatic nitrosamine with an asymmetric substitution pattern, which is key to its spectroscopic behavior.

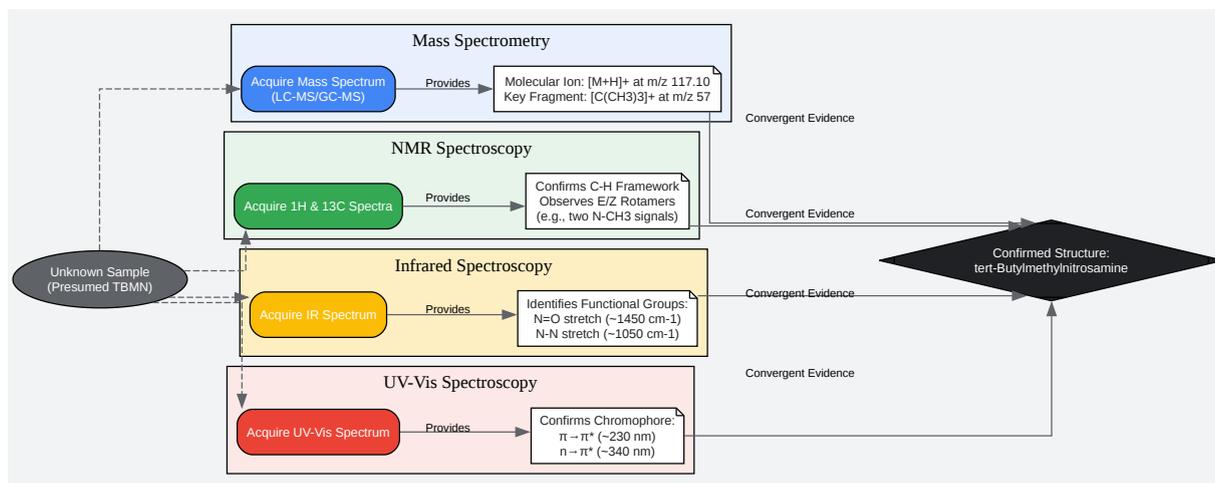
The most critical feature dictating its analysis is the electronic nature of the nitrosamino group. Due to resonance between the nitrogen lone pair and the N=O  $\pi$ -system, the nitrogen-nitrogen bond possesses significant partial double-bond character.[4] This restricts free rotation, giving rise to two distinct and observable rotational isomers, or rotamers (E and Z). This isomerism is a central theme in the structural analysis of asymmetric nitrosamines and a primary reason why a multi-technique approach is essential for unambiguous confirmation.[4][5]

Table 1: Physicochemical Properties of **tert-Butylmethylnitrosamine**

Property	Value	Source
Chemical Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O	[6][7]
Molecular Weight	116.16 g/mol	[6][7]
Monoisotopic Mass	116.09496 Da	[6]
Boiling Point	~177 °C (estimate)	[8][9]
Melting Point	22-23 °C	[9]
Appearance	Yellow-orange liquid	[8]

## A Multi-Spectroscopic Elucidation Workflow

The definitive structural confirmation of an analyte like TBMN relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating analytical system.



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Figure 1: Integrated workflow for the structural elucidation of **tert-butylmethylnitrosamine**.

## Mass Spectrometry (MS): The Molecular Blueprint

**Expertise & Rationale:** MS is the foundational technique for determining molecular weight and obtaining vital information about the molecule's composition through fragmentation analysis. For nitrosamines, high-resolution MS (HRMS) is particularly powerful, allowing for the determination of the elemental formula with high confidence.[10] The fragmentation pattern serves as a fingerprint, revealing characteristic losses associated with the nitrosamino moiety and the nature of the alkyl substituents.

**Trustworthy Protocol (LC-HRMS):**

- **Sample Preparation:** Prepare a stock solution of the TBMN standard in methanol (~1 mg/mL). Create a dilute working solution (e.g., 1 µg/mL) using a mobile phase-like solvent (e.g., 50:50 water:methanol with 0.1% formic acid).[1]
- **Chromatography:** Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm). Employ a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).[1]
- **MS Analysis:** Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[10]
  - **Ionization Mode:** Positive Electrospray Ionization (ESI) is typically effective. Atmospheric Pressure Chemical Ionization (APCI) can also be used and is sometimes preferred for smaller, more volatile nitrosamines.[2]
  - **Scan Mode:** Perform a full scan MS to identify the protonated molecular ion  $[M+H]^+$ .
  - **Fragmentation:** Conduct a tandem MS (MS/MS) experiment on the precursor ion ( $m/z$  117.10) to generate a fragmentation spectrum.

**Authoritative Data Interpretation:** Aliphatic nitrosamines exhibit characteristic fragmentation pathways, including the loss of  $\cdot OH$ ,  $\cdot NO$ , and  $\alpha$ -cleavage relative to the amine nitrogen.[11] For TBMN, the most prominent fragmentation is expected to be the  $\alpha$ -cleavage yielding the highly stable tert-butyl cation.

Table 2: Predicted Mass Spectrometry Data for TBMN

Ion	Formula	Calculated m/z	Interpretation
$[M+H]^+$	$[C_5H_{13}N_2O]^+$	117.1022	Protonated Molecular Ion
$[M-OH]^+$	$[C_5H_{11}N_2]^+$	100.0917	Loss of hydroxyl radical
$[M-NO]^+$	$[C_5H_{12}N]^+$	86.0964	Loss of nitric oxide radical
$[C(CH_3)_3]^+$	$[C_4H_9]^+$	57.0704	$\alpha$ -Cleavage; formation of tert-butyl cation

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

**Expertise & Rationale:** NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For TBMN, it is indispensable for confirming the connectivity of the methyl and tert-butyl groups. Critically, due to the slow rotation around the N-N bond on the NMR timescale, NMR can resolve the signals from the E and Z rotamers, providing definitive evidence of this conformational isomerism.[4][12] The observation of two distinct sets of signals for the methyl and tert-butyl groups is a hallmark of an asymmetric nitrosamine.

**Trustworthy Protocol:**

- **Sample Preparation:** Accurately weigh ~5-10 mg of the TBMN sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard proton spectrum. The presence of two singlets for the N-methyl group and two singlets for the tert-butyl group would be expected, with their integration ratio reflecting the relative population of the two rotamers.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. This will reveal distinct signals for each carbon environment, again with pairs of signals expected for the carbons adjacent to the nitrosamino group.
- **2D NMR (Optional but Recommended):** An HSQC experiment can be run to correlate directly-bonded protons and carbons, confirming assignments.

**Authoritative Data Interpretation:** The chemical shifts are influenced by the anisotropic effect of the N=O group, which differs for the alkyl groups in the cis or trans position relative to the oxygen atom.[3]

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for TBMN in  $\text{CDCl}_3$

Group	Nucleus	Predicted $\delta$ (ppm)	Multiplicity	Interpretation
N-CH <sub>3</sub>	<sup>1</sup> H	~3.1 and ~3.8	Two singlets	Signals for E and Z rotamers
<sup>13</sup> C	~34.5 and ~42.0	Two signals	Signals for E and Z rotamers	
C(CH <sub>3</sub> ) <sub>3</sub>	<sup>1</sup> H	~1.3 and ~1.5	Two singlets	Signals for E and Z rotamers
<sup>13</sup> C	~26.0 and ~28.0	Two signals	Methyl carbons of E and Z rotamers	
C(CH <sub>3</sub> ) <sub>3</sub>	<sup>13</sup> C	~58.5 and ~65.0	Two signals	Quaternary carbons of E and Z rotamers

Note: The exact chemical shifts and ratios of the rotamers can be solvent and temperature-dependent. The listed values are estimates based on typical nitrosamine spectra and available data.[4]

[8]

## Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Confirmation

Expertise & Rationale: While MS and NMR provide the core structure, IR and UV-Vis spectroscopy offer rapid and reliable confirmation of key functional groups and electronic systems. IR spectroscopy is excellent for identifying the characteristic N-N and N=O stretching vibrations of the nitrosamino group.<sup>[13][14]</sup> UV-Vis spectroscopy confirms the presence of the N=N=O chromophore through its characteristic electronic transitions.<sup>[13][15]</sup>

Trustworthy Protocols:

- IR Spectroscopy:
  - Place a small drop of the neat liquid TBMN sample between two NaCl or KBr salt plates.
  - Acquire the spectrum over the range of 4000-600  $\text{cm}^{-1}$ .
- UV-Vis Spectroscopy:
  - Prepare a dilute solution of TBMN in a UV-transparent solvent like ethanol or hexane.
  - Use a quartz cuvette to measure the absorbance from approximately 200 nm to 500 nm.

Authoritative Data Interpretation:

Table 4: Key IR and UV-Vis Spectroscopic Data for Nitrosamines

Technique	Feature	Expected Range / Value	Reference
IR	N=O Stretch	1480 - 1410 $\text{cm}^{-1}$	[13]
	N-N Stretch	1100 - 1050 $\text{cm}^{-1}$	[13]
	C-H Stretch ( $\text{sp}^3$ )	3000 - 2850 $\text{cm}^{-1}$	
UV-Vis	$\pi \rightarrow \pi^*$ Transition	$\lambda_{\text{max}} \approx 230$ nm (High intensity)	[13][15]
	$n \rightarrow \pi^*$ Transition	$\lambda_{\text{max}} \approx 340 - 370$ nm (Low intensity)	[13][15]

## Conclusion: A Synthesis of Convergent Evidence

The structural elucidation of **tert-butylmethylnitrosamine** is not achieved by a single "magic bullet" technique. It is the result of a logical and systematic integration of data from multiple spectroscopic methods. Mass spectrometry establishes the molecular formula and key fragmentation patterns. NMR spectroscopy provides the definitive carbon-hydrogen framework and, crucially, reveals the presence of E/Z rotamers. Finally, IR and UV-Vis spectroscopy offer rapid and unambiguous confirmation of the characteristic nitrosamino functional group and its associated chromophore. This convergent approach ensures a high degree of confidence in the final structural assignment, a standard of rigor required for the analysis of such important compounds.

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